3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile
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Overview
Description
3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile involves the inhibition of certain enzymes, including DPP-4. This inhibition leads to increased levels of incretin hormones, which are involved in the regulation of glucose metabolism. By modulating these pathways, this compound has the potential to improve glucose control in individuals with type 2 diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile have been extensively studied. This compound has been shown to improve glucose control in individuals with type 2 diabetes, as well as to improve insulin sensitivity and reduce inflammation. Additionally, this compound has been investigated for its potential use in the treatment of other conditions, including cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for investigating various biological pathways and for developing new therapies for a range of conditions. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the use of this compound in lab experiments may be limited by its potential toxicity and side effects.
Future Directions
There are many potential future directions for research involving 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile. One area of interest is the development of new therapies for type 2 diabetes, based on the inhibition of DPP-4 and other enzymes. Additionally, this compound may have potential applications in the treatment of other conditions, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and to develop new therapies based on its unique properties.
Synthesis Methods
The synthesis of 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 5-bromothiophene-2-carbaldehyde, which is then reacted with methylamine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the desired amine product. The amine is then reacted with pentanenitrile to yield 3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile.
Scientific Research Applications
3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to be a potent inhibitor of certain enzymes, including dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. As such, this compound has been investigated for its potential use in the treatment of type 2 diabetes.
properties
IUPAC Name |
3-[(5-bromothiophen-2-yl)methylamino]pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-2-8(5-6-12)13-7-9-3-4-10(11)14-9/h3-4,8,13H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKFDKCGNIPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile |
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